4-Bromo-2,3,5,6-tetrafluoroaniline

Catalog No.
S667580
CAS No.
1998-66-9
M.F
C6H2BrF4N
M. Wt
243.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,3,5,6-tetrafluoroaniline

CAS Number

1998-66-9

Product Name

4-Bromo-2,3,5,6-tetrafluoroaniline

IUPAC Name

4-bromo-2,3,5,6-tetrafluoroaniline

Molecular Formula

C6H2BrF4N

Molecular Weight

243.98 g/mol

InChI

InChI=1S/C6H2BrF4N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2

InChI Key

LZUYSMHNMFCPBF-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)N

The exact mass of the compound 4-Bromo-2,3,5,6-tetrafluoroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-2,3,5,6-tetrafluoroaniline (CAS 1998-66-9) is a highly specialized, orthogonally reactive bifunctional building block utilized in advanced organic synthesis, pharmaceutical development, and materials science. Featuring a tetrafluorophenylene core, this compound is distinguished by its extreme electron deficiency, which drastically reduces the basicity and nucleophilicity of the amine group compared to standard anilines. The para-positioned bromine atom serves as an efficient handle for transition-metal-catalyzed cross-couplings, including Suzuki, Buchwald-Hartwig, and photoredox C-S couplings. By combining high lipophilicity, strong electron-accepting properties, and selective reactivity, it serves as a critical precursor for synthesizing fluorinated active pharmaceutical ingredients (APIs), low-dimensional hybrid halide perovskites, and donor-acceptor molecules for organic light-emitting diodes (OLEDs) and nonvolatile memory devices [1].

Substituting 4-bromo-2,3,5,6-tetrafluoroaniline with unfluorinated 4-bromoaniline fundamentally alters the electronic nature of the aromatic ring, shifting it from an electron-acceptor to an electron-donor. This shift increases the pKa of the amine by nearly five orders of magnitude, making it highly nucleophilic and prone to unwanted side reactions or catalyst poisoning during cross-coupling unless strongly acidic noncovalent protection strategies are applied [1]. Furthermore, in organic electronics, the lack of fluorine atoms eliminates the deep lowest unoccupied molecular orbital (LUMO) levels required for stable charge-transfer states. Conversely, substituting with 2,3,4,5,6-pentafluoroaniline removes the crucial bromine handle, eliminating the ability to perform selective, high-yield palladium- or nickel-catalyzed cross-couplings without resorting to harsh and less predictable C-F bond activation strategies [2].

Facile Oxidative Addition in Photoredox Cross-Coupling

In photoredox/nickel dual catalytic C(sp2)-S cross-coupling reactions, the electron-deficient nature of 4-bromo-2,3,5,6-tetrafluoroaniline enables highly efficient oxidative addition. Unlike unfluorinated analogs, this tetrafluorinated substrate exhibits robust reactivity and affords high yields of thioethers even in the absence of added mineral acids. In contrast, standard 4-bromoaniline requires the stoichiometric addition of acids (like HBr) to protonate the amine, reduce its electron-donating character, and suppress polythiolate formation [1].

Evidence DimensionRequirement for acid additive in Ni-catalyzed C-S coupling
Target Compound DataExhibits facile oxidative addition and reactivity without added mineral acids
Comparator Or Baseline4-Bromoaniline (Requires HBr additive to reduce electron-donating nature and enable coupling)
Quantified DifferenceEliminates the absolute requirement for acidic noncovalent protection steps
ConditionsPhotoredox/Ni dual catalytic C(sp2)-S cross-coupling with thiols at 25 °C

Allows for milder, acid-free coupling conditions, simplifying synthetic workflows for complex or acid-sensitive thioether targets.

Suppressed Amine Nucleophilicity via Extreme Electron Deficiency

The presence of four strongly electron-withdrawing fluorine atoms on the aromatic ring drastically lowers the basicity of the amine group. Computational and structural data indicate a predicted pKa of approximately -0.92 for 4-bromo-2,3,5,6-tetrafluoroaniline, rendering the amine essentially non-basic under standard physiological and synthetic conditions. This is a massive shift compared to 4-bromoaniline, which has a pKa of ~3.86 .

Evidence DimensionConjugate acid pKa (Basicity)
Target Compound DataPredicted pKa ~ -0.92
Comparator Or Baseline4-Bromoaniline (pKa ~ 3.86)
Quantified Difference~4.78 pKa unit reduction (nearly 100,000-fold decrease in basicity)
ConditionsStandard aqueous thermodynamic parameters

Prevents unwanted amine coordination to transition metal catalysts and allows for selective derivatization of the bromo group without requiring amine protecting groups.

Enhanced Electron-Accepting Strength in Organic Electronic Materials

When utilized as a building block for donor-acceptor small molecules (e.g., phenazine-bridged triphenylamines), the tetrafluorinated core of 4-bromo-2,3,5,6-tetrafluoroaniline acts as a powerful electron acceptor. The incorporation of this highly electronegative moiety ensures a deep LUMO level and obvious HOMO/LUMO separation in the ground state. Devices fabricated with these fluorinated phenazine cores exhibit superior binary electrical conductance switching and long-term thermal stability compared to non-fluorinated or azobenzene-bridged alternatives [1].

Evidence DimensionCharge-transfer stability and HOMO/LUMO separation
Target Compound DataStrong electron-withdrawing core yielding distinct HOMO/LUMO separation and stable nonvolatile memory effects
Comparator Or BaselineAzobenzene-bridged or unfluorinated equivalents (Poor conjugate planarity and inferior data storage stability)
Quantified DifferenceSignificant improvement in long-term thermal stability and binary electrical conductance switching
ConditionsSmall molecule-based organic electronic memory devices (e.g., TPA-ph-TPA sandwich devices)

Critical for the procurement of precursors in optoelectronics where deep LUMO levels and long-term device stability are non-negotiable.

Synthesis of Donor-Acceptor Optoelectronic Materials

The extreme electron-withdrawing nature of the tetrafluorophenylene core makes this compound an ideal precursor for synthesizing deep-LUMO electron acceptors used in OLEDs, OFETs, and nonvolatile memory devices, where long-term thermal stability and distinct HOMO/LUMO separation are required [1].

Development of Fluorinated Active Pharmaceutical Ingredients (APIs)

The orthogonal reactivity of the bromo and amine groups allows for sequential Buchwald-Hartwig and Suzuki couplings without the need for complex amine protection strategies. This makes it a preferred building block for complex pharmaceuticals, such as highly potent RNA demethylase (FTO) inhibitors for acute myeloid leukemia [2].

Design of Low-Dimensional Hybrid Halide Perovskites

The compound can be derivatized into fluorinated organic spacers (e.g., ethylammonium derivatives), where the highly fluorinated aromatic ring enhances halogen bonding and structural stability in third-generation perovskite solar cells [3].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-2,3,5,6-tetrafluoroaniline

Dates

Last modified: 08-15-2023

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